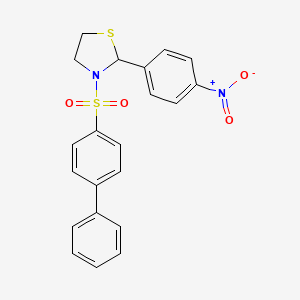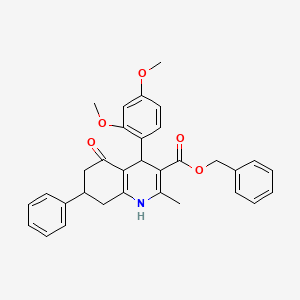
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine, also known as BNIT, is a synthetic compound that has been extensively studied for its potential applications in various biological and medicinal fields. The molecule consists of a thiazolidine ring, a biphenylsulfonyl group, and a nitrophenyl group, which confer unique properties to the compound.
Wirkmechanismus
The mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is not fully understood, but it is thought to involve the inhibition of various cellular processes that are critical for the growth and survival of cancer cells. One proposed mechanism is through the inhibition of the proteasome, which is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting the proteasome, 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, the compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine for lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and a high selectivity for cancer cells, making it a promising candidate for the development of new cancer drugs. However, one limitation of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is its relatively low water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine. One area of research is the development of new derivatives of the compound that have improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine, which could provide insights into its mechanism of action and potential applications in other disease areas. Finally, the development of new drug delivery systems for 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine could improve its efficacy and reduce its toxicity in vivo.
Synthesemethoden
The synthesis of 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine involves the reaction of 4-nitrobenzaldehyde and 4-biphenylsulfonylthiocarbamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the thiazolidine ring. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has been studied extensively for its potential applications in various biological and medicinal fields. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that the compound may act through the inhibition of the proteasome, a cellular complex that plays a critical role in the regulation of protein degradation.
In addition to its potential as an anticancer agent, 3-(4-biphenylylsulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with the development of these diseases.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)19-10-6-18(7-11-19)21-22(14-15-28-21)29(26,27)20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIAJLXXHUXCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1,1'-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)
![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)
